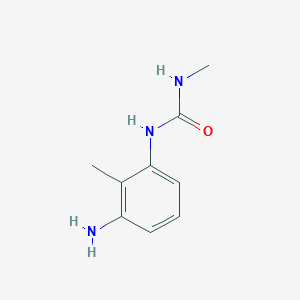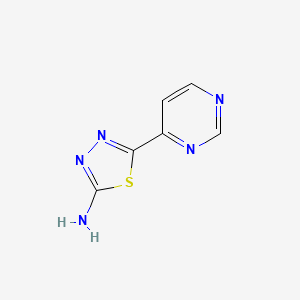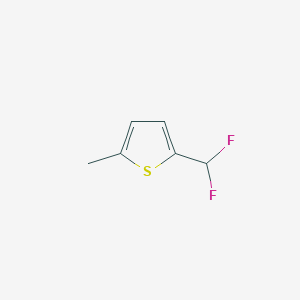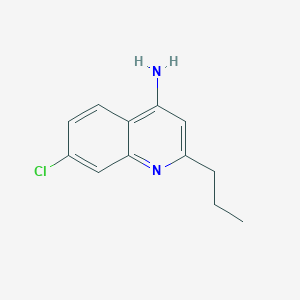
2-(1-Methyl-4-piperidyl)thiazole-5-boronic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Methyl-4-piperidyl)thiazole-5-boronic acid is a compound that features a thiazole ring substituted with a boronic acid group and a piperidyl group
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a thiazole derivative with a boronic acid reagent under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques such as crystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-(1-Methyl-4-piperidyl)thiazole-5-boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are typical for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura coupling can produce various substituted thiazoles, while oxidation can yield boronic esters.
科学的研究の応用
2-(1-Methyl-4-piperidyl)thiazole-5-boronic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the development of probes for biological studies, such as enzyme inhibitors or receptor ligands.
Industry: The compound can be used in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 2-(1-Methyl-4-piperidyl)thiazole-5-boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The thiazole ring can interact with various biological targets, influencing pathways such as signal transduction and metabolic processes.
類似化合物との比較
Similar Compounds
Thiazole-4-boronic acid: Similar structure but lacks the piperidyl group.
2-(1-Methyl-4-piperidyl)thiazole: Similar structure but lacks the boronic acid group.
Piperidine derivatives: Compounds containing the piperidine ring but different substituents.
Uniqueness
2-(1-Methyl-4-piperidyl)thiazole-5-boronic acid is unique due to the combination of the thiazole ring, piperidyl group, and boronic acid group. This combination provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C9H15BN2O2S |
|---|---|
分子量 |
226.11 g/mol |
IUPAC名 |
[2-(1-methylpiperidin-4-yl)-1,3-thiazol-5-yl]boronic acid |
InChI |
InChI=1S/C9H15BN2O2S/c1-12-4-2-7(3-5-12)9-11-6-8(15-9)10(13)14/h6-7,13-14H,2-5H2,1H3 |
InChIキー |
ZTIIUZIJPPUKHV-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN=C(S1)C2CCN(CC2)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1Z)-1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanone oxime](/img/structure/B13707496.png)











